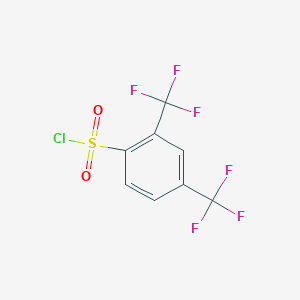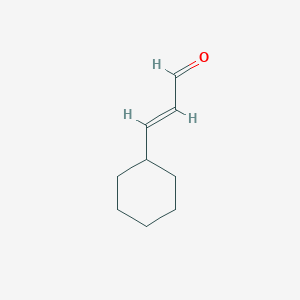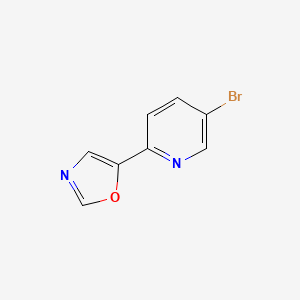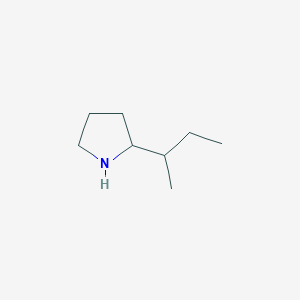![molecular formula C16H17N5O2 B3036676 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide CAS No. 400074-20-6](/img/structure/B3036676.png)
2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide
Overview
Description
2-[(Dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide, also known as DMAPDM, is a heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. DMAPDM has been found to possess a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects. In addition, DMAPDM has been used as a precursor for the synthesis of a variety of biologically active compounds.
Mechanism of Action
The exact mechanism of action of 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide is not fully understood. However, it is believed that 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide may act as a chelating agent, binding to essential metal ions and preventing them from participating in biochemical reactions. Additionally, 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide may act as an inhibitor of certain enzymes, preventing them from catalyzing biochemical reactions.
Biochemical and Physiological Effects
2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide has antifungal, antibacterial, and anti-inflammatory effects. Additionally, 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide has been shown to inhibit the growth of certain cancer cell lines in vitro. In vivo studies have demonstrated that 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide has anti-inflammatory and antifungal effects in animal models.
Advantages and Limitations for Lab Experiments
The use of 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide in laboratory experiments has several advantages. 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide is relatively inexpensive and readily available, making it an attractive reagent for organic synthesis. Additionally, 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide is a stable compound, making it suitable for use in long-term experiments. However, 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide can be toxic in high concentrations, and its use should be carefully monitored in laboratory experiments.
Future Directions
There are a number of potential future directions for the study of 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide. Further research is needed to better understand the exact mechanism of action of 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide and to determine its potential therapeutic applications. Additionally, further research is needed to explore the potential uses of 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide as a reagent for the synthesis of biologically active compounds. Additionally, further research is needed to investigate the potential toxic effects of 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide and to develop methods for safely using 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide in laboratory experiments. Finally, further research is needed to explore the potential applications of 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide has been studied for its potential use as an antifungal and antibacterial agent, as well as its anti-inflammatory effects. In organic synthesis, 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide has been used as a precursor for the synthesis of a variety of biologically active compounds. In biochemistry, 2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide has been studied for its potential use as a reagent for the synthesis of peptides and proteins.
properties
IUPAC Name |
2-(dimethylaminomethylidene)-N,N'-dipyridin-2-ylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-21(2)11-12(15(22)19-13-7-3-5-9-17-13)16(23)20-14-8-4-6-10-18-14/h3-11H,1-2H3,(H,17,19,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJNLVOEHODECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=CC=CC=N1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)

![2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B3036600.png)

![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile](/img/structure/B3036602.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3036607.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3036608.png)
![1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B3036610.png)
![(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one](/img/structure/B3036611.png)
![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3036612.png)
![4-bromo-N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]benzenesulfonamide](/img/structure/B3036615.png)
![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3036616.png)